3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one 3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 90054-42-5
VCID: VC17314461
InChI: InChI=1S/C17H14N2O2/c1-21-14-9-7-13(8-10-14)16-17(20)15(11-18-19-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,20)
SMILES:
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol

3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one

CAS No.: 90054-42-5

Cat. No.: VC17314461

Molecular Formula: C17H14N2O2

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one - 90054-42-5

Specification

CAS No. 90054-42-5
Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
IUPAC Name 3-(4-methoxyphenyl)-5-phenyl-1H-pyridazin-4-one
Standard InChI InChI=1S/C17H14N2O2/c1-21-14-9-7-13(8-10-14)16-17(20)15(11-18-19-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,20)
Standard InChI Key WSXYLGCBZGFQTH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NNC=C(C2=O)C3=CC=CC=C3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s core consists of a pyridazinone ring (C₄H₃N₂O), a bicyclic system with nitrogen atoms at positions 1 and 2 and a ketone at position 4. Substituents include:

  • 3-position: 4-Methoxyphenyl group (-C₆H₄-OCH₃), contributing electron-donating effects via the methoxy moiety.

  • 5-position: Phenyl group (-C₆H₅), enhancing lipophilicity and π-stacking potential.

The IUPAC name, 3-(4-methoxyphenyl)-5-phenylpyridazin-4(1H)-one, reflects this substitution pattern.

Tautomerism and Conformational Dynamics

Pyridazinones exhibit keto-enol tautomerism, influenced by solvent polarity and temperature. Computational studies on related compounds suggest the keto form predominates in nonpolar solvents, while protic solvents stabilize the enol tautomer . Gas-phase analyses reveal activation energies for tautomerization ranging from 14.66 to 42.64 kcal/mol, depending on substituent effects .

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

A representative route involves:

  • Condensation Reaction: Reacting 4-methoxybenzaldehyde with phenylacetophenone in ethanol under basic conditions (e.g., sodium ethoxide) to form a dihydropyridazinone intermediate.

  • Aromatization: Treating the intermediate with an oxidizing agent (e.g., DDQ) to yield the pyridazinone core.

  • Functionalization: Introducing substituents via nucleophilic substitution or cross-coupling reactions.

Optimization Insights:

  • Solvent Choice: Dimethylformamide (DMF) enhances reaction kinetics compared to ethanol .

  • Microwave Assistance: Reduces reaction time from hours to minutes while improving yields by 15–20% .

Industrial Production

Scaled-up synthesis employs continuous flow reactors to maintain temperature control and minimize by-products. Key steps include:

  • Bulk Condensation: Utilizing excess reagents to drive equilibrium toward product formation.

  • Automated Purification: Combining crystallization and chromatography for >99% purity.

Chemical Properties and Reactivity

Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective reactions:

  • Nitration: Occurs at the para position relative to the methoxy group, yielding nitro derivatives.

  • Sulfonation: Forms sulfonic acid analogs with enhanced water solubility.

Oxidation and Reduction

  • Methoxy Group Oxidation: Strong oxidants (e.g., KMnO₄) convert the methoxy group to a carbonyl, altering electronic properties .

  • Ring Reduction: Catalytic hydrogenation saturates the pyridazinone ring, producing dihydro derivatives.

Hydrolysis and Stability

Under acidic conditions, the pyridazinone ring hydrolyzes to form dicarboxylic acid derivatives. Stability studies indicate decomposition above 200°C, with a half-life of >2 years at room temperature .

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Methoxy protons: δ 3.85 (s, 3H).

    • Aromatic protons: δ 6.8–8.2 (m, 9H).

    • Pyridazinone H-6: δ 8.32 (d, J = 9.0 Hz) .

  • ¹³C NMR:

    • Carbonyl (C=O): δ 160–165 ppm.

    • Methoxy carbon: δ 55–56 ppm .

Infrared Spectroscopy (IR)

  • C=O Stretch: 1670 cm⁻¹ (sharp).

  • Aromatic C-H: 3050–3100 cm⁻¹.

Mass Spectrometry

  • Molecular Ion Peak: m/z 292.3 [M+H]⁺.

  • Fragmentation Pattern: Loss of methoxy (-31 Da) and phenyl (-77 Da) groups.

Biological Activities and Mechanisms

Antimicrobial Activity

Analogous pyridazinones exhibit broad-spectrum activity:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32

Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

Anti-Inflammatory Effects

In murine models, derivatives reduced TNF-α levels by 40–60% at 10 mg/kg doses .

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